2-Methyl-3-(1-pyrrolidinyl)aniline
Overview
Description
“2-Methyl-3-(1-pyrrolidinyl)aniline” is a chemical compound with the molecular formula C11H16N2. It has a molecular weight of 176.26 . The IUPAC name for this compound is 2-methyl-3-(1-pyrrolidinyl)phenylamine . It is a liquid at room temperature .
Molecular Structure Analysis
The SMILES string for “this compound” isCc1c(N)cccc1N2CCCC2
. The InChI code is 1S/C11H16N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8,12H2,1H3
. Physical And Chemical Properties Analysis
“this compound” is a solid compound . The storage temperature is room temperature .Scientific Research Applications
Polyimide Precursor Studies
Research involving the curing of polyimide precursors highlights the intricate processes of decomplexation and imidization, crucial for developing high-performance polymers. This study provides insights into how solvents influence the imidization process, potentially relevant to the applications of 2-Methyl-3-(1-pyrrolidinyl)aniline in polymer science (Brekner & Feger, 1987).
Electric Dipole Moments in Molecular Design
Investigations into the electric dipole moments of aniline and its derivatives, including their interactions in different solvents, are fundamental for understanding molecular interactions. This knowledge is applied in designing molecular structures with specific electrical properties, which could extend to derivatives of this compound for electronic applications (Cumper & Singleton, 1967).
Luminescent Materials and Electroluminescence
The synthesis and application of luminescent materials, particularly in the context of electroluminescent devices, are significant for the development of new lighting and display technologies. Research on platinum complexes with aniline derivatives shows the potential for creating materials with specific luminescent properties, which could be applicable to structurally similar compounds like this compound (Vezzu et al., 2010).
Anti-corrosive Properties in Material Coatings
The study of anti-corrosive properties of aniline co-polymers and their applications in protective coatings for metals in corrosive environments underscores the importance of chemical derivatives in enhancing material durability. Such research may provide a foundation for exploring the use of this compound in similar contexts (Alam, Mobin, & Aslam, 2016).
Synthetic Chemistry and Catalysis
The role of aniline and its derivatives in synthetic chemistry, including their participation in catalytic processes and synthesis of complex molecules, is critical for pharmaceutical and material science research. Studies on the synthesis of highly substituted piperidines using aniline derivatives illustrate the compound's utility in organic synthesis and potential applications in drug development and material science (Sajadikhah et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXKVZYRUSCUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651098 | |
Record name | 2-Methyl-3-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-42-5 | |
Record name | 2-Methyl-3-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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